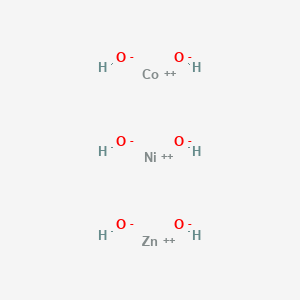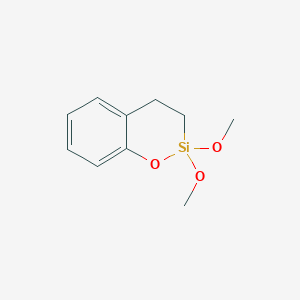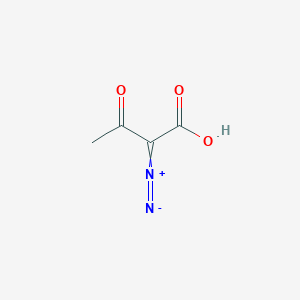![molecular formula C11H13Cl B14262926 [1-(2-Chloroethyl)cyclopropyl]benzene CAS No. 189098-52-0](/img/structure/B14262926.png)
[1-(2-Chloroethyl)cyclopropyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(2-Chloroethyl)cyclopropyl]benzene: is an organic compound that features a benzene ring substituted with a cyclopropyl group and a 2-chloroethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Chloroethyl)cyclopropyl]benzene typically involves the reaction of cyclopropylbenzene with 2-chloroethanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes substitution to yield the desired product. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes.
化学反応の分析
Types of Reactions: [1-(2-Chloroethyl)cyclopropyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group, resulting in the formation of [1-(2-Ethyl)cyclopropyl]benzene.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often used in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of cyclopropylbenzene alcohols or ketones.
Reduction: Formation of [1-(2-Ethyl)cyclopropyl]benzene.
Substitution: Formation of various substituted derivatives, depending on the nucleophile used.
科学的研究の応用
Chemistry: [1-(2-Chloroethyl)cyclopropyl]benzene is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology and Medicine: In biological research, this compound may be used to study the effects of cyclopropyl and chloroethyl groups on biological systems. It can serve as a model compound for investigating the interactions of similar structures with enzymes and receptors.
Industry: The compound finds applications in the development of specialty chemicals and materials. Its reactivity and structural properties make it suitable for use in the synthesis of polymers, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of [1-(2-Chloroethyl)cyclopropyl]benzene involves its interaction with molecular targets through its functional groups. The chloroethyl group can undergo nucleophilic substitution reactions, while the cyclopropyl group can participate in ring-opening reactions under certain conditions. These interactions can lead to the formation of reactive intermediates that further react with other molecules, influencing various chemical and biological processes.
類似化合物との比較
[1-(2-Bromoethyl)cyclopropyl]benzene: Similar structure with a bromoethyl group instead of a chloroethyl group.
[1-(2-Hydroxyethyl)cyclopropyl]benzene: Contains a hydroxyethyl group, leading to different reactivity and applications.
[1-(2-Methoxyethyl)cyclopropyl]benzene:
Uniqueness: [1-(2-Chloroethyl)cyclopropyl]benzene is unique due to the presence of the chloroethyl group, which imparts distinct reactivity compared to its analogs. The combination of the cyclopropyl and chloroethyl groups provides a versatile platform for exploring various chemical transformations and applications.
特性
CAS番号 |
189098-52-0 |
|---|---|
分子式 |
C11H13Cl |
分子量 |
180.67 g/mol |
IUPAC名 |
[1-(2-chloroethyl)cyclopropyl]benzene |
InChI |
InChI=1S/C11H13Cl/c12-9-8-11(6-7-11)10-4-2-1-3-5-10/h1-5H,6-9H2 |
InChIキー |
OZEVKPZNNNQIJB-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CCCl)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2s,3r,6s)-2,8-Dibromo-9-chloro-1,1,9-trimethyl-5-methylidenespiro[5.5]undecan-3-ol](/img/structure/B14262864.png)

![1-[(Z)-tert-Butyl-ONN-azoxy]-2-nitrobenzene](/img/structure/B14262867.png)



![2-[Ethoxy(dimethoxy)silyl]-1-methyl-2,5-dihydro-1H-pyrrole](/img/structure/B14262909.png)



